molecular formula C50H48O2S4 B13141468 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone CAS No. 84434-37-7

1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone

Cat. No.: B13141468
CAS No.: 84434-37-7
M. Wt: 809.2 g/mol
InChI Key: HGBWYYMBPQTZNS-UHFFFAOYSA-N
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Description

1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that could be valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone typically involves multiple steps, including the introduction of thioether groups to the anthraquinone core. Common reagents used in these reactions include thiols and appropriate catalysts under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.

    Reduction: The anthraquinone core can be reduced to anthracene derivatives.

    Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the anthraquinone core would yield anthracene derivatives.

Scientific Research Applications

1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone may have several applications in scientific research, including:

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes involving anthraquinone derivatives.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone would depend on its specific interactions with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, affecting their activity. The pathways involved would vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5-Tris((4-methylphenyl)thio)-8-(phenylthio)anthraquinone
  • 1,4,5-Tris((4-ethylphenyl)thio)-8-(phenylthio)anthraquinone
  • 1,4,5-Tris((4-isopropylphenyl)thio)-8-(phenylthio)anthraquinone

Uniqueness

1,4,5-Tris((4-(1,1-dimethylethyl)phenyl)thio)-8-(phenylthio)anthraquinone is unique due to the presence of bulky tert-butyl groups, which can influence its chemical reactivity and physical properties. These groups may provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.

Properties

CAS No.

84434-37-7

Molecular Formula

C50H48O2S4

Molecular Weight

809.2 g/mol

IUPAC Name

1,4,5-tris[(4-tert-butylphenyl)sulfanyl]-8-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C50H48O2S4/c1-48(2,3)31-15-21-35(22-16-31)54-39-28-27-38(53-34-13-11-10-12-14-34)42-43(39)47(52)45-41(56-37-25-19-33(20-26-37)50(7,8)9)30-29-40(44(45)46(42)51)55-36-23-17-32(18-24-36)49(4,5)6/h10-30H,1-9H3

InChI Key

HGBWYYMBPQTZNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=C(C=C6)C(C)(C)C)SC7=CC=C(C=C7)C(C)(C)C

Origin of Product

United States

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